3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE
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Overview
Description
3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is a complex organic compound characterized by the presence of cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the sulfonylation of azetidine with cyclohexylsulfonyl chloride and 2-methoxy-5-methylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The azetidine ring can also interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-((2-methylphenyl)sulfonyl)azetidine
- 3-(Cyclohexylsulfonyl)-1-((2-methoxy-4-methylphenyl)sulfonyl)azetidine
Uniqueness
3-(CYCLOHEXANESULFONYL)-1-(2-METHOXY-5-METHYLBENZENESULFONYL)AZETIDINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both cyclohexylsulfonyl and methoxy-methylphenylsulfonyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclohexylsulfonyl-1-(2-methoxy-5-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c1-13-8-9-16(23-2)17(10-13)25(21,22)18-11-15(12-18)24(19,20)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLABJRGANOBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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